2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid
Overview
Description
The compound “2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid” is an organic compound that has been used in a variety of scientific and laboratory experiments. It is a derivative of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridines and its derivatives, including “2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid”, has been a topic of interest in the agrochemical and pharmaceutical industries . The synthesis process involves a variety of chemical reactions, and the compound can act as a reactant, catalyst, or intermediate .Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C8H5ClF3NO2 . The InChI key for this compound is UDYJQMDCWQLTBQ-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound has been studied for its potential to act as a reactant, catalyst, or intermediate in a variety of chemical reactions. It participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .Scientific Research Applications
Agrochemical Applications
This compound is a key structural motif in active agrochemical ingredients . Trifluoromethylpyridine (TFMP) derivatives, which include this compound, are primarily used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
TFMP derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
In the veterinary field, two products containing the TFMP moiety have been granted market approval . This suggests that this compound could have applications in animal health and medicine.
Synthesis of Fluazifop
2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction . This suggests that the compound could be used in the production of certain pesticides.
FDA-Approved Drugs
The trifluoromethyl (TFM, -CF3) group, which is part of this compound, is found in many FDA-approved drugs . This group is one of the pharmacophores in 19 FDA-approved drugs in the past 20 years .
Synthesis of Pexidartinib
This compound can be used in the synthesis of pexidartinib , a drug used to treat tenosynovial giant cell tumor (TGCT), a rare disease affecting the joints.
properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF5NO2/c9-4-1-3(8(12,13)14)2-15-5(4)7(10,11)6(16)17/h1-2H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVFWENYXXIIPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(C(=O)O)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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